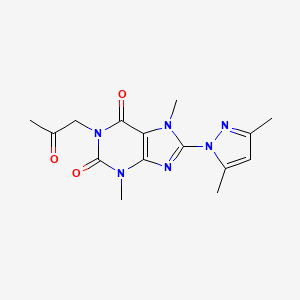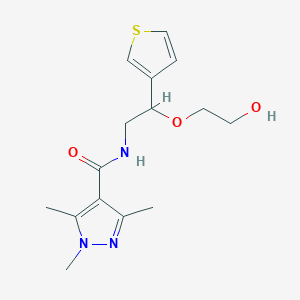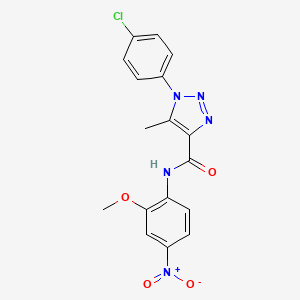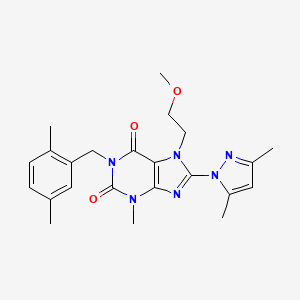![molecular formula C20H22N4O3S2 B2891802 N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1207046-24-9](/img/structure/B2891802.png)
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that incorporates multiple functional groups, including a benzo[d]oxazole moiety, a piperazine ring, and a thiophene carboxamide
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may inhibit the growth of microbes and cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of benzo[d]oxazole-2-thiol: This is achieved by reacting 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide.
Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the acetyl derivative.
Piperazine coupling: The acetylated benzo[d]oxazole derivative is reacted with piperazine in the presence of a base such as triethylamine.
Thioether formation: The resulting product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the benzo[d]oxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit prostaglandin H2 synthase.
Biological Studies: The compound’s interaction with various enzymes and receptors makes it a candidate for studying biochemical pathways.
Pharmaceutical Development: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share structural similarities and exhibit similar biological activities.
2-substituted benzoxazole derivatives: These compounds are also known for their anti-inflammatory and antimicrobial properties.
Uniqueness
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a benzo[d]oxazole moiety with a piperazine ring and a thiophene carboxamide. This unique structure enhances its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
N-[2-[4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c25-18(14-29-20-22-15-4-1-2-5-16(15)27-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-28-17/h1-6,13H,7-12,14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJVUDCEKFAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Benzyloxy)[(2-chlorophenyl)methyl]amine](/img/structure/B2891724.png)


![1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)

![6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2891731.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2891733.png)
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)


![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)
